molecular formula C11H15BrClN B1457665 N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine CAS No. 863111-53-9

N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine

Cat. No.: B1457665
CAS No.: 863111-53-9
M. Wt: 276.6 g/mol
InChI Key: XKUAHQDVTCMGNG-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl group, which is further connected to an ethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with ethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can target the benzyl group, potentially converting it to a benzyl alcohol derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by either activating or inhibiting the function of these targets, leading to various physiological effects.

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzyl alcohol
  • 2-Bromo-5-chlorobenzyl alcohol
  • 4-Bromo-2-methoxybenzyl alcohol

Comparison: N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine is unique due to the presence of both bromine and chlorine atoms on the benzyl ring, combined with an ethylethanamine moiety. This structural combination imparts distinct chemical and biological properties compared to similar compounds, which may only have one halogen substituent or different functional groups.

Properties

IUPAC Name

N-[(5-bromo-2-chlorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUAHQDVTCMGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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